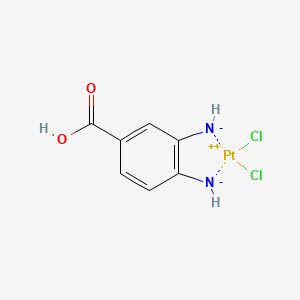
cis-Dichloro(3,4-diaminobenzoic acid)platinum(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) is a platinum-based coordination complex. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of two chloride ligands and a 3,4-diaminobenzoic acid ligand coordinated to a central platinum(II) ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with 3,4-diaminobenzoic acid in an aqueous medium. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The general reaction scheme is as follows:
K2[PtCl4]+3,4−diaminobenzoic acid→cis-Dichloro(3,4-diaminobenzoic acid)platinum(II)+2KCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product.
化学反应分析
Types of Reactions
cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other amines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other molecules, such as DNA or proteins.
Common Reagents and Conditions
Substitution Reactions: Common reagents include water, ammonia, and other amines. These reactions are typically carried out in aqueous or organic solvents at room temperature or under mild heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coordination Reactions: These reactions often occur in biological environments or in vitro studies with biomolecules.
Major Products Formed
Substitution Reactions: Products include various platinum complexes with different ligands.
Oxidation and Reduction Reactions: Products include platinum complexes in different oxidation states.
Coordination Reactions: Products include platinum-DNA or platinum-protein adducts.
科学研究应用
cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other platinum complexes.
Biology: Studied for its interactions with biomolecules such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to form adducts with DNA, leading to the inhibition of DNA replication and cell division.
作用机制
The mechanism of action of cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of the purine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks. These crosslinks inhibit DNA replication and transcription, ultimately leading to cell death. The primary molecular targets are the guanine and adenine bases in DNA.
相似化合物的比较
Similar Compounds
Cisplatin: cis-Diamminedichloroplatinum(II), a widely used anticancer drug.
Carboplatin: cis-Diammine(1,1-cyclobutanedicarboxylato)platinum(II), a second-generation platinum-based anticancer drug.
Oxaliplatin: trans-L-1,2-diaminocyclohexaneoxalatoplatinum(II), another platinum-based anticancer drug.
Uniqueness
cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) is unique due to the presence of the 3,4-diaminobenzoic acid ligand, which may confer different reactivity and biological activity compared to other platinum-based compounds.
属性
CAS 编号 |
56815-80-6 |
|---|---|
分子式 |
C7H6Cl2N2O2Pt |
分子量 |
416.12 g/mol |
IUPAC 名称 |
(2-azanidyl-4-carboxyphenyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C7H6N2O2.2ClH.Pt/c8-5-2-1-4(7(10)11)3-6(5)9;;;/h1-3,8-9H,(H,10,11);2*1H;/q-2;;;+4/p-2 |
InChI 键 |
LDMSLDCBBYXQIW-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)[NH-])[NH-].Cl[Pt+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


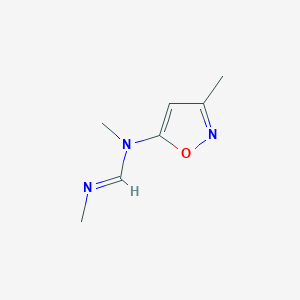

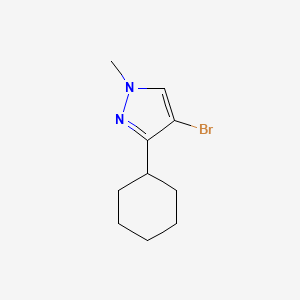
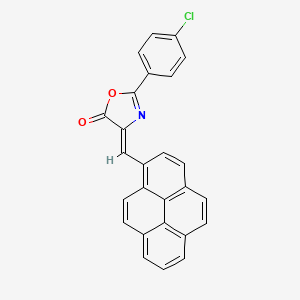
![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874740.png)


![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
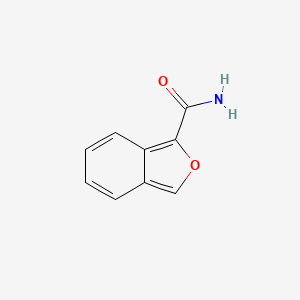
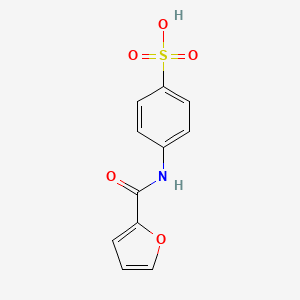
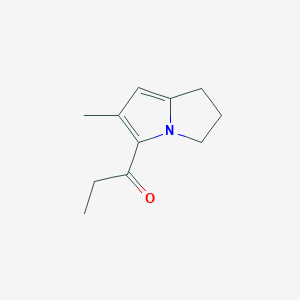

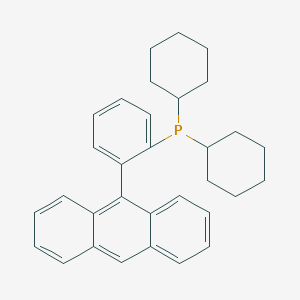
![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
